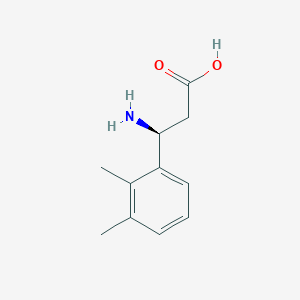
2-(6-chloropyridin-3-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-chloropyridin-3-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and a dihydropyrimidinone ring
作用机制
Target of Action
Similar compounds such as imidacloprid, a neonicotinoid, have been found to target theCHRNA7-FAM7A fusion protein in humans . This protein is a type of nicotinic acetylcholine receptor, which plays a crucial role in transmitting signals in the nervous system.
Mode of Action
Based on its structural similarity to other neonicotinoids, it may interact with its targets by mimicking the neurotransmitter acetylcholine, leading to overstimulation and eventual exhaustion of the nervous system .
Biochemical Pathways
Similar compounds like imidacloprid are known to affect theneurotransmission pathways by binding to nicotinic acetylcholine receptors .
Pharmacokinetics
Similar compounds like imidacloprid have been found to be well-absorbed and widely distributed in the body, metabolized in the liver, and excreted primarily through urine .
Result of Action
Based on its structural similarity to other neonicotinoids, it may cause overstimulation of the nervous system, leading to symptoms such as tremors, paralysis, and even death in severe cases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity. Moreover, the presence of other substances can also influence its action, either by competing for the same targets or by altering its metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloropyridin-3-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one typically involves the condensation of 6-chloropyridine-3-carbaldehyde with ethyl acetoacetate and urea under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
2-(6-chloropyridin-3-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound to its dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include pyridine N-oxides, dihydropyridine derivatives, and substituted pyridine compounds.
科学研究应用
2-(6-chloropyridin-3-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
相似化合物的比较
Similar Compounds
2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide: This compound is similar in structure but contains a benzodioxin moiety.
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Another related compound with a nitropyridine and pyrazolyl group.
Uniqueness
2-(6-chloropyridin-3-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern and the presence of both pyridine and dihydropyrimidinone rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
2-(6-chloropyridin-3-yl)-4,5-dimethyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-6-7(2)14-10(15-11(6)16)8-3-4-9(12)13-5-8/h3-5H,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEWMDDRXCGWSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)C2=CN=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,6-bis[3-(furan-2-yl)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B6142162.png)

![2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]benzoic acid](/img/structure/B6142188.png)
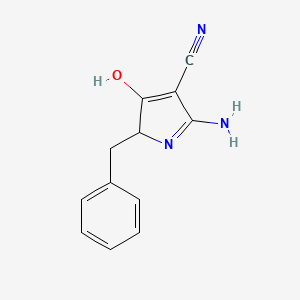

![methyl 7-methyl-4-oxo-2-sulfanyl-3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6142204.png)
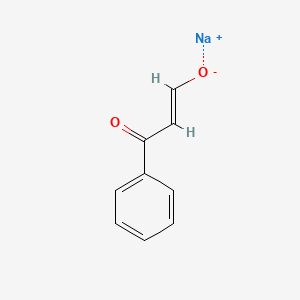

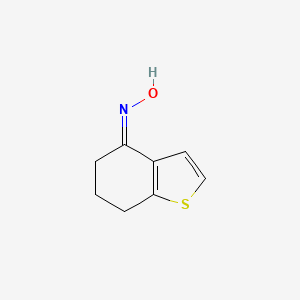
![4-[2-(1H-imidazol-5-yl)-1,3-thiazol-4-yl]pyridine](/img/structure/B6142236.png)
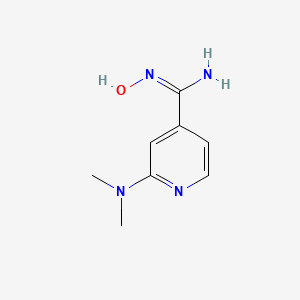
![methyl 8,8-dioxo-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-11-carboxylate](/img/structure/B6142257.png)
![N-[(2-methylphenyl)methylidene]hydroxylamine](/img/structure/B6142263.png)
